molecular formula C11H16N2O9 B2822848 (2S,2'S)-2,2'-Carbonylbis(Azanediyl)Dipentanedioic Acid

(2S,2'S)-2,2'-Carbonylbis(Azanediyl)Dipentanedioic Acid

Cat. No.: B2822848
M. Wt: 320.25 g/mol
InChI Key: SOAPXKSPJAZNGO-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: : DUPA is synthesized through the reaction of L-glutamic acid with carbonyl diimidazole, resulting in the formation of the urea linkage. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) under controlled temperature and pH conditions .

Industrial Production Methods: : Industrial production of DUPA involves large-scale synthesis using automated reactors to ensure precise control over reaction parameters. The process includes purification steps such as crystallization and filtration to obtain high-purity DUPA suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: : DUPA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution can result in various substituted derivatives .

Mechanism of Action

DUPA exerts its effects by selectively binding to PSMA on the surface of prostate cancer cells. This binding facilitates the targeted delivery of cytotoxic agents, leading to the destruction of cancer cells while minimizing damage to healthy tissues. The molecular targets involved include PSMA and associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : DUPA’s uniqueness lies in its high affinity for PSMA, making it an effective targeting moiety for prostate cancer therapy. Its ability to selectively deliver cytotoxic agents to cancer cells while sparing healthy tissues sets it apart from other similar compounds .

Properties

IUPAC Name

(2S)-2-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O9/c14-7(15)3-1-5(9(18)19)12-11(22)13-6(10(20)21)2-4-8(16)17/h5-6H,1-4H2,(H,14,15)(H,16,17)(H,18,19)(H,20,21)(H2,12,13,22)/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAPXKSPJAZNGO-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.